molecular formula C8H5F5O B1529964 4,5-Difluoro-2-(trifluoromethoxy)toluene CAS No. 1803732-00-4

4,5-Difluoro-2-(trifluoromethoxy)toluene

Cat. No.: B1529964
CAS No.: 1803732-00-4
M. Wt: 212.12 g/mol
InChI Key: NFQJELUTUNVJOX-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethoxy)toluene (CAS 1803732-00-4) is a high-value organofluorine building block with the molecular formula C 8 H 5 F 5 O and a molecular weight of 212.12 g/mol . This compound is intended for research and development use only. As a substituted toluene featuring both difluoro and trifluoromethoxy substituents, this compound is a versatile precursor in advanced fluorine chemistry. It is particularly valuable for synthesizing novel fluorinated analogs of bioactive molecules. The structural motif of the trifluoromethoxy (OCF 3 ) group and its analogs are known to significantly enhance the lipophilicity, metabolic stability, and bioavailability of pharmaceutical candidates . Researchers can utilize this chemical to incorporate these desirable properties into target molecules, such as pyrrole derivatives, fendiline analogs, and carpropamid analogs, for drug discovery applications . The presence of multiple fluorine atoms also makes it a candidate for developing specialty materials with unique electronic properties. We supply this compound with a guaranteed purity of 97% . Researchers should store the product in a dry and sealed place to maintain its stability.

Properties

IUPAC Name

1,2-difluoro-4-methyl-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-5(9)6(10)3-7(4)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQJELUTUNVJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Difluoro-2-(trifluoromethoxy)toluene (C8H5F5O) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring multiple fluorine atoms, contributes to its distinct biological activity and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound is characterized by its trifluoromethoxy group and two fluorine atoms on the aromatic ring. The presence of these fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.

Structural Formula

The structural formula of this compound can be represented as follows:

C8H5F5O\text{C}_8\text{H}_5\text{F}_5\text{O}

Anticancer Activity

Research has indicated that fluorinated compounds, particularly those containing trifluoromethyl groups, often exhibit significant anticancer properties. A study highlighted that the incorporation of trifluoromethyl groups can enhance the potency of compounds against various cancer cell lines. For instance, certain derivatives similar to this compound have shown enhanced inhibition of cancer cell proliferation compared to their non-fluorinated counterparts .

Table 1: Anticancer Activity of Fluorinated Compounds

Compound NameIC50 (µM)Cancer TypeReference
This compoundTBDBreast Cancer
Selinexor<0.5Multiple Myeloma
BAY-069TBDVarious Cancer Types

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may interact with specific enzymes or receptors involved in cancer progression. For example, studies have shown that derivatives with similar functional groups can inhibit key enzymes in cancer metabolism .

Inhibition of Enzymatic Activity

Fluorinated compounds are known to modulate enzymatic activity significantly. The dual BCAT1/2 inhibitor BAY-069 has demonstrated high selectivity and cellular activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . This suggests that this compound may share similar inhibitory properties.

Case Study: Fluorinated Drug Development

In a recent study focusing on the development of fluorinated drugs, this compound was evaluated for its potential as a lead compound. The study found that modifications to the structure could lead to improved potency against specific cancer types. The results indicated a promising avenue for further research into its applications in targeted cancer therapies .

Case Study: Material Science Applications

In addition to its biological activity, this compound has shown potential in material science as a precursor for covalent adaptable networks (CANs). These materials exhibit unique properties such as transparency and short relaxation times, making them suitable for various applications including coatings and adhesives .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs. Research indicates that 4,5-difluoro derivatives can improve the efficacy and safety profiles of pharmaceuticals. For instance, compounds containing trifluoromethoxy groups have been linked to improved biological activity against various pathogens .
    • A study on nitroimidazole analogues highlighted the importance of fluorinated moieties in enhancing the antileishmanial activity of drug candidates, indicating that similar strategies could be applied to 4,5-difluoro-2-(trifluoromethoxy)toluene derivatives .
  • Intermediate in Synthesis :
    • This compound serves as an intermediate in synthesizing other pharmaceutical agents. For example, it can be utilized in the preparation of 2,4,5-trifluorophenylacetic acid through a series of reactions involving halogenation and cyanidation processes . The high yield and purity of the final products make it a valuable precursor in pharmaceutical synthesis.

Agrochemical Applications

  • Pesticide Development :
    • Fluorinated aromatic compounds are increasingly used in agrochemicals due to their enhanced stability and biological activity. The trifluoromethoxy group contributes to the effectiveness of herbicides and insecticides by improving their interaction with biological targets .
    • Research into trifluoromethylpyridines has shown that incorporating fluorinated groups can lead to increased potency and selectivity in agrochemical formulations .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of fluorinated compounds allow for their use in developing advanced materials with desirable characteristics such as chemical resistance and thermal stability. This compound can be employed in synthesizing high-performance polymers used in coatings and electronic materials .
    • The ability to modify polymer properties through fluorination has been explored in various studies, demonstrating enhanced durability and performance under harsh conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,5-Difluoro-2-(trifluoromethoxy)toluene with analogous fluorinated aromatic compounds:

Compound Name Substituents Molecular Formula Key Functional Groups Applications
This compound 4-F, 5-F, 2-OCF₃ C₈H₅F₅O Trifluoromethoxy, difluoro Pharmaceutical intermediates, agrochemicals
4,5-Difluoro-2-(trifluoromethyl)benzamide 4-F, 5-F, 2-CF₃, CONH₂ C₉H₅F₅NO Trifluoromethyl, amide Drug discovery (e.g., kinase inhibitors)
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene 3-Cl, 4-Cl, 2-NO₂, 6-CF₃ C₈H₄Cl₂F₃NO₂ Chloro, nitro, trifluoromethyl Agrochemical precursors
4-(Trifluoromethoxy)phenol 4-OCF₃, -OH C₇H₅F₃O₂ Trifluoromethoxy, phenol Polymer modifiers, surfactants

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in this compound provides greater electron-withdrawing effects compared to -CF₃, enhancing stability against nucleophilic attack. This makes it preferable in environments requiring prolonged metabolic resistance .
  • Fluorine vs. Chlorine/Nitro Groups : Compounds with fluorine substituents (e.g., 4,5-difluoro) exhibit higher lipophilicity and bioavailability than chlorinated or nitro-substituted analogs (e.g., 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene), which are more reactive but less metabolically stable .

Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy group increases logP values compared to non-fluorinated analogs, improving membrane permeability. For example, this compound has a higher logP than 4-(Trifluoromethoxy)phenol due to reduced polarity from the absence of a hydroxyl group .
  • Thermal Stability : Fluorine’s strong C-F bonds contribute to thermal stability, whereas nitro groups (as in 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene) may decompose under high temperatures, limiting utility in high-heat applications .

Preparation Methods

Fluorination of Aromatic Precursors

A common approach to introduce fluorine atoms into aromatic rings is nucleophilic aromatic substitution (S_NAr) of chlorinated nitrotoluene derivatives with potassium fluoride in high-boiling polar aprotic solvents such as sulfolane. For example, the preparation of 4,5-difluoro-2-nitrotoluene intermediates has been achieved by reacting dichloronitrotoluene isomers with potassium fluoride at elevated temperatures (150–230 °C) in the presence of sulfolane, yielding difluorinated nitrotoluene intermediates selectively.

Step Reaction Conditions Reactants Product
1 180 °C, 2–10 h, sulfolane solvent 3,4-dichloro-6-nitrotoluene or 2,5-dichloro-4-nitrotoluene + KF 4,5-difluoro-2-nitrotoluene or 2,5-difluoro-4-nitrotoluene

This step is critical for establishing the difluoro substitution pattern on the aromatic ring before further functionalization.

Reduction and Functional Group Transformations

Following fluorination, the nitro group is typically reduced to an amino group or directly transformed into other functional groups depending on the target molecule. Hydrogenation catalytic reactions under mild conditions are used to reduce the nitro group to an amine or related intermediate.

Example Synthetic Sequence (Inferred)

Step Description Reagents/Conditions Notes
1 Fluorination of dichloronitrotoluene KF, sulfolane, 180 °C, 2–10 h Produces 4,5-difluoro-2-nitrotoluene intermediate
2 Reduction of nitro group Catalytic hydrogenation (Pd/C or similar) Converts nitro to amino or related intermediate
3 Functional group conversion to phenol or halide Diazotization and hydrolysis or halogenation Prepares substrate for trifluoromethoxylation
4 Trifluoromethoxylation Copper-mediated coupling with trifluoromethoxide source Introduces trifluoromethoxy group at 2-position

Research Findings and Optimization

  • Reaction conditions: The fluorination step requires high temperature (150–230 °C) and polar aprotic solvents like sulfolane to achieve high yields and selectivity for difluorinated intermediates.
  • Catalysts: Quaternary ammonium salts may be used as phase-transfer catalysts to improve fluorination efficiency.
  • Yield improvements: Maintaining the molar ratio of potassium fluoride to raw materials around 2:1 to 3.5:1 and reaction times of up to 10 hours optimize yield and purity of difluorinated intermediates.
  • Environmental considerations: High-temperature cracking and solvent reduction steps minimize waste generation in the synthetic process.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Fluorination temperature 150–230 °C High temperature needed for effective substitution
Solvent Sulfolane Polar aprotic solvent stabilizes fluoride ion
KF molar ratio 2.1–3.5:1 (KF:substrate) Ensures complete fluorination
Reaction time 2–10 hours Longer times improve yield
Catalyst Quaternary ammonium salt Enhances phase transfer and reaction rate
Reduction method Catalytic hydrogenation Converts nitro to amine efficiently
Trifluoromethoxylation Copper-mediated coupling Enables selective OCF3 installation

Q & A

Q. What are the optimized synthetic routes for 4,5-Difluoro-2-(trifluoromethoxy)toluene, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and trifluoromethoxy group introduction via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:

  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, especially in forming the trifluoromethoxy-toluene backbone .
  • Flow Reactors : Continuous flow systems improve scalability and purity by maintaining precise temperature and pressure control, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) stabilize intermediates, while bases like Et₃N mitigate acid byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key structural insights do they provide?

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, distinguishing difluoro and trifluoromethoxy groups. ¹H NMR reveals methyl and aromatic proton splitting patterns .
  • IR Spectroscopy : Confirms C-F (1100–1200 cm⁻¹) and O-CF₃ (1250–1350 cm⁻¹) vibrational modes .
  • HPLC : Monitors purity (>98%) and resolves regioisomeric impurities using reverse-phase columns .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethoxy substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine and trifluoromethoxy groups deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This enhances stability in oxidative conditions but reduces nucleophilic attack rates. For Suzuki-Miyaura couplings, electron-deficient aryl halides require Pd catalysts with strong transmetallation ligands (e.g., SPhos) to improve yields .

Q. How can contradictory data on reaction pathways (e.g., oxidation vs. reduction) be resolved through experimental design?

Divergent outcomes often arise from solvent or acid/base conditions. For example:

  • Oxidation : In acetonitrile with p-toluenesulfonic acid, trifluoromethyl groups stabilize carbocation intermediates, favoring quinone formation .
  • Reduction : Using trifluoroacetic acid at ambient temperature preserves the methyl group, yielding benzyl alcohol derivatives . Systematic screening of Lewis acids (e.g., BF₃·Et₂O) and monitoring via TLC/GC-MS can clarify mechanistic pathways .

Q. What strategies are employed to utilize this compound as a building block in fluorinated drug candidates, considering fluorine's impact on pharmacokinetics?

  • Bioisosterism : The trifluoromethoxy group mimics ester or methoxy groups, enhancing metabolic stability and membrane permeability .
  • Derivatization : Coupling with morpholine or piperidine fragments (via Buchwald-Hartwig amination) introduces hydrogen-bond acceptors, improving target binding .
  • In Vivo Studies : Isotopic labeling (e.g., ¹⁸F) tracks metabolic pathways and identifies potential toxophores .

Q. What computational approaches (e.g., DFT) are used to model reaction mechanisms involving this compound, and how do they guide experimental optimization?

Density Functional Theory (DFT) calculates transition-state energies and predicts regioselectivity. For example:

  • Substitution Reactions : DFT identifies nucleophilic attack barriers at C2 vs. C5 positions, guiding catalyst selection .
  • Solvent Effects : Polarizable continuum models (PCM) optimize solvent polarity to stabilize charged intermediates .

Q. How can advanced analytical techniques distinguish between biogenic and synthetic origins of toluene derivatives in environmental samples containing this compound?

  • GC-MS with Isotope Ratio Monitoring : Biogenic toluene shows δ¹³C values < -30‰, distinct from petrogenic sources .
  • Chiral Chromatography : Enantiomeric ratios of degradation products (e.g., trifluoroacetic acid) differentiate microbial vs. industrial pathways .
  • Secondary Data Review : Co-contaminant profiles (e.g., absence of PAHs) support biogenic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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